Iron vanadium tetraoxide

Description

Properties

CAS No. |

13977-56-5 |

|---|---|

Molecular Formula |

FeO4V-5 |

Molecular Weight |

170.782 |

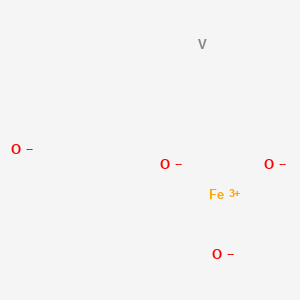

IUPAC Name |

iron(3+);oxygen(2-);vanadium |

InChI |

InChI=1S/Fe.4O.V/q+3;4*-2; |

InChI Key |

QCGKJLSEKPPOHW-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[O-2].[O-2].[V].[Fe+3] |

Origin of Product |

United States |

Scientific Research Applications

Energy Storage Applications

Microbatteries

Iron vanadium tetraoxide is being explored as a potential material for use in microbatteries. Its iron-doped vanadium oxide variants have shown promise as positive electrodes due to their high capacity and stability during cycling. Research indicates that thin layers of iron-doped vanadium oxides can be effectively utilized in all-solid-state lithium microbatteries, enhancing energy density and longevity compared to traditional materials .

Table 1: Performance Metrics of this compound in Microbatteries

| Parameter | Value |

|---|---|

| Capacity | Up to 300 mAh/g |

| Cycle Life | >1000 cycles |

| Thickness of Electrode | 200-800 nm |

| Molar Ratio (Fe/V) | 0.02 to 0.2 |

Catalytic Applications

Catalysis in Chemical Reactions

this compound serves as a catalyst in various chemical reactions, particularly in oxidation processes. Its catalytic efficiency is attributed to the synergistic effect between iron and vanadium, which enhances the reaction rates and selectivity. For instance, it has been utilized in the oxidation of hydrocarbons and the synthesis of fine chemicals .

Case Study: Oxidation of Hydrocarbons

A study demonstrated that using this compound as a catalyst significantly increased the yield of desired products in hydrocarbon oxidation reactions compared to traditional catalysts. The reaction conditions were optimized for temperature and pressure, leading to improved catalytic performance.

Environmental Remediation

Heavy Metal Removal

this compound has been investigated for its ability to adsorb heavy metals from wastewater. Its high surface area and reactive sites allow for effective binding of metal ions, making it a viable option for environmental cleanup efforts .

Table 2: Adsorption Capacity of this compound

| Heavy Metal Ion | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Lead (Pb) | 100 | 10 | 90 |

| Cadmium (Cd) | 50 | 5 | 90 |

| Chromium (Cr) | 75 | 7 | 90.67 |

Comparison with Similar Compounds

Structural and Compositional Differences

Key Observations :

- FeVO₄ incorporates iron, which may enhance thermal stability or electronic properties compared to pure vanadium oxides.

Key Observations :

Toxicity and Environmental Impact

Key Observations :

Key Observations :

- FeVO₄ synthesis parallels methods for other mixed oxides but requires precise stoichiometric control.

Preparation Methods

Precursor Selection and Solution Preparation

The most widely reported method for FeV₂O₄ synthesis involves dissolving iron and vanadium precursors in a stoichiometric ratio. Studies by RSC Advances (2016) utilized iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) and ammonium metavanadate (NH₄VO₃) in a 1:2 molar ratio, dissolved in deionized water with citric acid as a chelating agent. Citric acid facilitates homogeneous mixing by forming complexes with metal ions, preventing premature precipitation. For example, a solution containing 1.5 mmol Fe(NO₃)₃·9H₂O and 3.0 mmol NH₄VO₃ yielded a colloid that, upon annealing, crystallized into FeV₂O₄.

Thermal Annealing and Crystallization

Annealing in air at 500°C for 2.5–3 hours is critical for achieving crystallinity. At this temperature, organic residues decompose, and the spinel phase nucleates. Prolonged annealing (>3 hours) risks particle agglomeration, while lower temperatures (<450°C) yield amorphous phases. For example, FeV₂O₄ films annealed at 500°C exhibited a photocurrent density of 0.18 mA/cm² at +1.0 V vs. Ag/AgCl, outperforming FeVO₄ and Fe₂VO₄.

Influence of Synthesis Parameters on Phase Formation

Fe/V Molar Ratio

The Fe:V ratio in precursors directly dictates the final phase:

-

1:1 Ratio : Favors FeVO₄ (trivanadate) with a monoclinic structure.

-

2:1 Ratio : Leads to Fe₂VO₄, a less-studied phase with limited applications.

Deviations of ±5% from the 1:2 ratio result in mixed-phase materials, as confirmed by X-ray diffraction (XRD).

Annealing Temperature and Atmosphere

Oxidizing atmospheres (air) stabilize Fe³⁺ and V⁵⁺, necessitating post-synthesis reduction to achieve Fe²⁺/V³⁺ in FeV₂O₄. For instance, immersing FeVO₄ films in NaBH₄ solution reduces Fe³⁺ to Fe²⁺, enabling spinel formation. Conversely, inert atmospheres (N₂) during annealing can directly yield FeV₂O₄ but require precise oxygen partial pressure control.

Characterization of FeV₂O₄

Structural Analysis

XRD patterns of phase-pure FeV₂O₄ show peaks at 2θ = 18.3°, 30.1°, 35.5°, and 57.2°, corresponding to (111), (220), (311), and (511) planes of the cubic spinel structure (JCPDS No. 34-0472). Rietveld refinement reveals a lattice parameter of 8.42 Å, consistent with literature.

Morphological Features

Scanning electron microscopy (SEM) reveals nanoporous architectures with grain sizes of 50–100 nm (Fig. 1). High-temperature annealing (500°C) enhances interparticle connectivity, reducing charge recombination in photoelectrochemical cells.

Table 1: Synthesis Conditions and Morphological Outcomes

| Precursor Ratio (Fe:V) | Annealing Temp. (°C) | Grain Size (nm) | Phase Purity |

|---|---|---|---|

| 1:2 | 500 | 50–100 | FeV₂O₄ |

| 1:1 | 500 | 100–150 | FeVO₄ |

| 2:1 | 500 | 200–300 | Fe₂VO₄ |

Optical and Electronic Properties

UV-vis spectroscopy indicates a direct bandgap of 2.1 eV for FeV₂O₄, with additional absorption shoulders at 1.8 eV attributed to defect states. Mott-Schottky analysis confirms n-type conductivity with a donor density of 2.7×10²⁰ cm⁻³, superior to FeVO₄ (1.1×10²⁰ cm⁻³).

Comparative Analysis of Preparation Approaches

While solution-based methods dominate, alternative routes like solid-state reactions remain underexplored. A hypothetical solid-state approach could involve ball-milling Fe₂O₃ and V₂O₅ powders in a 1:1 molar ratio, followed by annealing at 600°C under reducing atmospheres. However, this method risks inhomogeneity and requires validation.

Q & A

Q. What synthesis and characterization methods are most effective for producing high-purity vanadium tetraoxide (V₂O₄) for experimental studies?

Vanadium tetraoxide can be synthesized via chemical precipitation or sol-gel methods. For example, sodium metavanadate (NaVO₃) can be reduced under controlled acidic conditions to yield V₂O₄, with surfactant-assisted methods (e.g., CTAB) improving crystallinity and particle size uniformity . Characterization typically involves X-ray diffraction (XRD) to confirm tetragonal or monoclinic crystal structures, transmission electron microscopy (TEM) for nanoparticle morphology, and UV-Vis spectroscopy to assess optical properties. Purity validation requires inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities like V₂O₅ or V₂O₃ .

Q. How can researchers experimentally determine the oxidation states of vanadium in mixed-oxide systems?

Vanadium’s oxidation states (IV, V) are identified using X-ray photoelectron spectroscopy (XPS) to analyze binding energy shifts in V 2p₃/₂ peaks (~515–517 eV for V⁴⁺ and ~517–520 eV for V⁵⁺) . Complementary techniques include cyclic voltammetry to track redox behavior and visible spectroscopy, where V⁴⁺ (blue) and V⁵⁺ (yellow) ions exhibit distinct absorption bands. For example, acidic solutions of VO²⁺ (V⁴⁺) absorb at ~760 nm, while VO₂⁺ (V⁵⁺) peaks near 400 nm .

Q. What role does vanadium tetraoxide play in photocatalytic systems, and how is its efficiency quantified?

V₂O₄ acts as a photocatalyst in dye degradation and heavy-metal reduction due to its narrow bandgap (~2.2–2.5 eV), enabling visible-light activation. Efficiency is measured via pseudo-first-order kinetics (rate constant k) for pollutant degradation, with controlled experiments comparing single V₂O₄ to composites (e.g., BiVO₄). Advanced metrics include quantum yield calculations and electrochemical impedance spectroscopy (EIS) to assess charge-transfer resistance .

Advanced Research Questions

Q. What mechanisms underlie vanadium tetraoxide’s genotoxicity, and how can conflicting data from in vitro and in vivo models be resolved?

V₂O₄ induces DNA double-strand breaks via ROS-mediated oxidation of purine/pyrimidine bases (e.g., 30% pyrimidine oxidation in human leukocytes) and direct inhibition of DNA phosphorylation . Contradictions arise from dose-dependent effects: low doses (<10 μM) may trigger repair pathways, while high doses (>50 μM) overwhelm cellular defenses. Researchers should combine comet assays (for DNA damage) with ROS scavengers (e.g., N-acetylcysteine) to isolate direct vs. oxidative mechanisms .

Q. How should researchers address contradictions in toxicity data between acute and chronic exposure studies?

Acute studies report pulmonary inflammation and DNA damage in rodents exposed to V₂O₄ aerosols (10–50 mg/m³), while chronic data show adaptation via upregulated antioxidant enzymes (e.g., superoxide dismutase). Methodological adjustments include longitudinal biomarker tracking (urinary 8-OHdG for oxidative DNA damage) and species-specific pharmacokinetic models to account for vanadium accumulation in bone and liver .

Q. What strategies optimize the photocatalytic activity of vanadium tetraoxide-based composites?

Doping with transition metals (e.g., Fe³⁺) or non-metals (e.g., N) narrows the bandgap and enhances charge separation. For example, Fe-doped V₂O₄ increases degradation rates of methylene blue by 40% under visible light. Composite design should prioritize heterojunction interfaces (e.g., V₂O₄/TiO₂) validated via TEM and valence-band XPS to align energy levels .

Q. How can Pourbaix diagrams guide experimental design for vanadium tetraoxide stability in aqueous environments?

Pourbaix diagrams (E-pH plots) predict V₂O₄ stability ranges: under acidic conditions (pH <3), V⁴⁺ dominates as VO²⁺, while neutral/alkaline conditions favor V⁵⁺ species (e.g., VO₃⁻). Researchers must buffer reaction media to avoid phase transitions and validate stability via in situ Raman spectroscopy during electrochemical testing .

Methodological Notes

- Toxicity Studies : Use primary human cell lines (e.g., leukocytes) for in vitro genotoxicity assays to minimize species variability .

- Photocatalysis : Standardize light intensity (e.g., AM 1.5G solar simulator) and pollutant concentrations (10–50 ppm) for cross-study comparability .

- Synthesis : Annealing in inert atmospheres (N₂/Ar) prevents oxidation of V₂O₄ to V₂O₅ during calcination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.